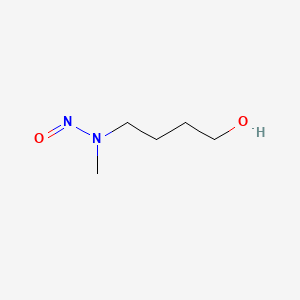
N-Methyl-N-(4-hydroxybutyl)nitrosamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-N-(4-hydroxybutyl)nitrosamine is a nitrosamine compound with the chemical formula C5H12N2O2. It is known for its role in scientific research, particularly in the study of carcinogenesis. This compound is structurally characterized by the presence of a nitroso group attached to a methyl and a 4-hydroxybutyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(4-hydroxybutyl)nitrosamine typically involves the nitrosation of N-methyl-N-(4-hydroxybutyl)amine. This reaction is carried out under acidic conditions using nitrosating agents such as sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl). The reaction proceeds as follows:
- Dissolve N-methyl-N-(4-hydroxybutyl)amine in an aqueous solution.
- Add hydrochloric acid to the solution to create an acidic environment.
- Slowly add sodium nitrite to the mixture while maintaining a low temperature to control the reaction rate.
- The nitrosation reaction occurs, forming this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency.
化学反応の分析
Types of Reactions
N-Methyl-N-(4-hydroxybutyl)nitrosamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The hydroxyl group can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Conversion to N-methyl-N-(4-hydroxybutyl)amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
N-Methyl-N-(4-hydroxybutyl)nitrosamine is extensively used in scientific research, particularly in the field of carcinogenesis. It serves as a model compound for studying the mechanisms of cancer development, especially bladder cancer. The compound is used to induce tumors in laboratory animals, providing insights into the genetic and molecular changes associated with cancer progression .
作用機序
The mechanism of action of N-Methyl-N-(4-hydroxybutyl)nitrosamine involves its metabolic activation to form reactive intermediates that can interact with DNA. These interactions lead to mutations and other genetic alterations, contributing to carcinogenesis. The compound primarily targets the bladder urothelium, where it induces high-grade, invasive cancers .
類似化合物との比較
Similar Compounds
N-Butyl-N-(4-hydroxybutyl)nitrosamine: Another nitrosamine compound used in bladder cancer research.
N-Nitrosodimethylamine: A well-known nitrosamine with carcinogenic properties.
Uniqueness
N-Methyl-N-(4-hydroxybutyl)nitrosamine is unique due to its specific structure and the ability to induce bladder-specific tumors. Its use in research provides valuable insights into the mechanisms of bladder carcinogenesis, making it a crucial tool in cancer studies .
特性
CAS番号 |
51938-16-0 |
|---|---|
分子式 |
C5H12N2O2 |
分子量 |
132.16 g/mol |
IUPAC名 |
N-(4-hydroxybutyl)-N-methylnitrous amide |
InChI |
InChI=1S/C5H12N2O2/c1-7(6-9)4-2-3-5-8/h8H,2-5H2,1H3 |
InChIキー |
QYWUTOQYPOONLE-UHFFFAOYSA-N |
正規SMILES |
CN(CCCCO)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



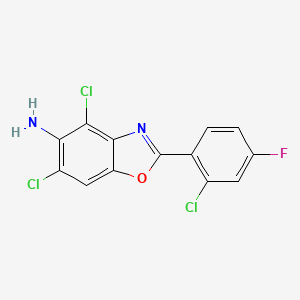
![2-Isopropyl-[1,3]oxathiepane](/img/structure/B13806657.png)
![(2S)-2-[(3-amino-2-hydroxypropyl)amino]propanoic acid](/img/structure/B13806665.png)
![2,9-Dimethylquino[2,3-b]acridine-6,7,13,14(5h,12h)-tetrone](/img/structure/B13806666.png)
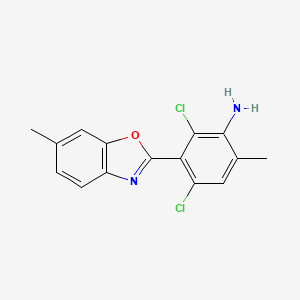
![(R)-[(2S,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid;heptahydrate](/img/structure/B13806674.png)
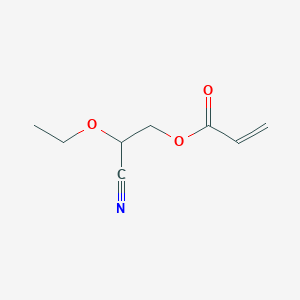
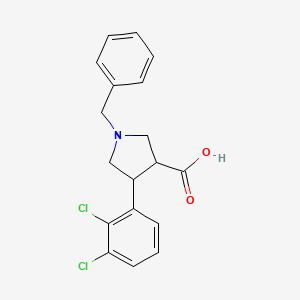
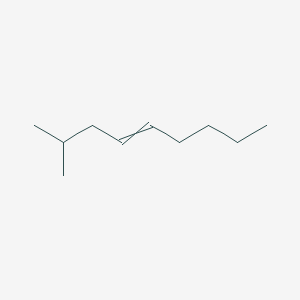
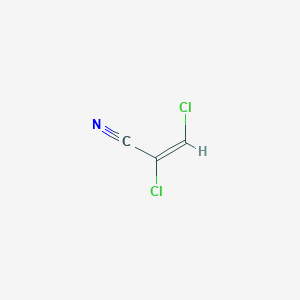
![4-[(2,5-Dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13806699.png)
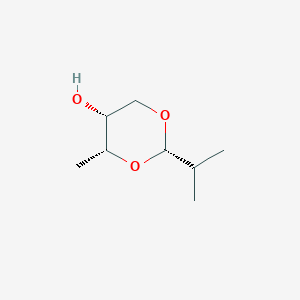
![S-[2-(dimethylamino)-2-iminoethyl] ethanethioate](/img/structure/B13806714.png)
